REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([N:6]=[C:7]=[S:8])=[O:5])[CH3:2].[Br:9][C:10]1[CH:11]=[CH:12][C:13]([NH2:17])=[N:14][C:15]=1[CH3:16]>O1CCOCC1>[CH2:1]([O:3][C:4](=[O:5])[NH:6][C:7](=[S:8])[NH:17][C:13]1[CH:12]=[CH:11][C:10]([Br:9])=[C:15]([CH3:16])[N:14]=1)[CH3:2]
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Name
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|
Quantity
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7.71 g
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Type
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reactant
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Smiles
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C(C)OC(=O)N=C=S
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1C)N
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Name
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Quantity
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90 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 2 h at r.t
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A white solid precipitated
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Type
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ADDITION
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Details
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Hexane (100 ml) was added
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Type
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FILTRATION
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Details
|
the white solid was collected by filtration
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Reaction Time |
2 h |
Name
|
|
Type
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|
Smiles
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C(C)OC(NC(NC1=NC(=C(C=C1)Br)C)=S)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |